triethylazanium;phosphate
Description
Triethylazanium;phosphate, systematically named triethylammonium dihydrogen phosphate (1:1), is an ionic compound formed by the protonation of triethylamine (N,N-diethylethanamine) with phosphoric acid. Its molecular formula is $ \text{(C}2\text{H}5\text{)}3\text{NH}^+ \cdot \text{H}2\text{PO}_4^- $, corresponding to a molecular weight of approximately 199.19 g/mol (calculated from constituent ions) . Key physical properties include:
- Density: 1.09 g/mL at 20°C
- Melting Point: -114.7°C
- Boiling Point: 90.5°C at 760 mmHg
- Refractive Index: $ n_{20}/D = 1.360 $ .
This compound is commonly utilized as a buffering agent, catalyst in organic synthesis, or counterion in biochemical reagents to enhance solubility .
Properties
Molecular Formula |
C18H48N3O4P |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
triethylazanium;phosphate |
InChI |
InChI=1S/3C6H15N.H3O4P/c3*1-4-7(5-2)6-3;1-5(2,3)4/h3*4-6H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
UBLQIESZTDNNAO-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylammonium dihydrogen phosphate (1:1) can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves dissolving triethylamine in water and then adding phosphoric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of triethylammonium dihydrogen phosphate .
Industrial Production Methods
In industrial settings, the production of triethylammonium dihydrogen phosphate involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often crystallized and purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Triethylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It can act as a proton donor in acid-base reactions.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with triethylammonium dihydrogen phosphate include strong acids and bases, as well as other nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving triethylammonium dihydrogen phosphate depend on the specific reagents and conditions used. For example, reacting it with a strong base can result in the formation of triethylamine and a phosphate salt .
Scientific Research Applications
Triethylammonium dihydrogen phosphate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a buffer solution in HPLC for the separation and analysis of various compounds.
Biology: It is employed in the purification of biomolecules, such as amino acids and peptides, through HPLC.
Medicine: It is used in the analysis of pharmaceutical compounds and toxicological studies.
Mechanism of Action
The mechanism of action of triethylammonium dihydrogen phosphate involves its ability to act as a buffer, maintaining a stable pH in solutions. This property is crucial in HPLC, where it helps to stabilize the mobile phase and improve the separation of analytes. The compound interacts with the analytes and the stationary phase, facilitating their separation based on their chemical properties .
Comparison with Similar Compounds
Key Observations :
- Complexity: Adenosine derivatives (e.g., ) exhibit higher molecular complexity (>600 g/mol) and specialized roles in biochemistry, unlike this compound’s simpler structure.
- Counterion Utility : Triethylazanium salts are frequently used to stabilize anionic biomolecules (e.g., nucleotides) via ionic interactions, enhancing solubility in aqueous media .
2.2 Physical and Thermal Properties
A comparative analysis of thermal stability and solubility:

Insights :
- This compound is unsuitable for high-temperature applications, contrasting with lanthanum-aluminum phosphates (Table 2 in ), which retain structural integrity up to 1000°C.
- Low melting points are typical for ammonium salts due to weak ionic lattice interactions.
2.3 Adsorption and Environmental Relevance
Comparative adsorption capacities of materials from literature:
| Adsorbent Material | Phosphate Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| Hydrated ferric oxide-resin composite | 12.3 | Table 5 |
| La-doped activated alumina | 35.6 | Table 2 |
| This compound | N/A | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

